(3-Fluoro-5-(piperidin-4-yl)phenyl)boronic acid
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Overview
Description
(3-Fluoro-5-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a piperidinyl group. The unique structure of this compound makes it a valuable building block in various chemical syntheses, particularly in the development of pharmaceuticals and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-(piperidin-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety compared to batch processes .
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-5-(piperidin-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form boronate esters.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Boronate esters.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(3-Fluoro-5-(piperidin-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Fluoro-5-(piperidin-4-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting the activity of enzymes or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
- (3-Fluoro-4-propoxyphenyl)boronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 4-Fluorophenylboronic acid
Comparison: (3-Fluoro-5-(piperidin-4-yl)phenyl)boronic acid is unique due to the presence of both a fluoro group and a piperidinyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the piperidinyl group can enhance the compound’s solubility and binding affinity to biological targets, making it a valuable tool in drug discovery and development .
Properties
Molecular Formula |
C11H15BFNO2 |
---|---|
Molecular Weight |
223.05 g/mol |
IUPAC Name |
(3-fluoro-5-piperidin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BFNO2/c13-11-6-9(5-10(7-11)12(15)16)8-1-3-14-4-2-8/h5-8,14-16H,1-4H2 |
InChI Key |
OMAHMHZLNGCCCE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C2CCNCC2)(O)O |
Origin of Product |
United States |
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